Home > Products > Screening Compounds P35043 > 2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide
2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide -

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide

Catalog Number: EVT-3875335
CAS Number:
Molecular Formula: C19H11ClFIN4O
Molecular Weight: 492.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR responses by acting at a novel allosteric site that is distinct from the binding site of other PAMs, such as VU-29 and Ro 67-7476. []

Relevance: While not sharing a direct structural resemblance to 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide, CPPHA is relevant due to its activity on mGluRs. This highlights the potential of exploring benzamide derivatives, like the target compound, for their interaction with similar receptor systems. Further research could investigate if modifications to the target compound's structure might influence its activity on mGluRs. []

KPR-5714 (N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide)

Compound Description: KPR-5714 is a novel and selective transient receptor potential melastatin 8 (TRPM8) antagonist. [] It demonstrates therapeutic potential against frequent urination in rat models with overactive bladder (OAB). [] KPR-5714 effectively inhibits the hyperactivity of mechanosensitive C-fibers of bladder afferents, leading to an increased intercontraction interval. []

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: TROX-1 acts as a state-dependent inhibitor of Cav2 calcium channels, exhibiting a preferential inhibition of Cav2.2 (N-type calcium channels). [, ] It shows promise in treating chronic pain due to its improved therapeutic window compared to ziconotide. [, ] TROX-1 effectively reverses inflammatory-induced hyperalgesia and nerve injury-induced allodynia in preclinical models. []

Relevance: TROX-1 shares a key structural feature with 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide: the presence of a 3-chloro-4-fluorophenyl substituent. This commonality suggests a potential influence of this substituent on biological activity, although the overall structures differ significantly. Exploring variations of this shared feature within the target compound might reveal interesting insights into its pharmacological profile and potential applications. [, ]

R(+)-Methanandamide (R(+)-MA)

Compound Description: R(+)-MA is a synthetic cannabinoid agonist that activates both CB1 and CB2 receptors. [] In mantle cell lymphoma (MCL) cells, R(+)-MA induces growth inhibition and apoptosis. [] This apoptotic effect involves ceramide accumulation, p38 MAPK activation, and mitochondrial membrane depolarization. []

Relevance: Although structurally distinct from 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide, R(+)-MA provides a comparative example of a compound targeting specific receptors (CB1 and CB2) and inducing apoptosis in cancer cells. This highlights the potential for exploring the target compound's ability to modulate similar cellular pathways or interact with relevant receptors, potentially leading to novel therapeutic applications. []

Win55,212-2 (WIN55; (R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl) pyrrolo-[1,2,3-d,e]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone)

Compound Description: Win55,212-2, also known as WIN55, is another synthetic cannabinoid agonist that activates both CB1 and CB2 receptors. [] Similar to R(+)-MA, Win55 induces apoptosis in MCL cells through a cascade involving ceramide accumulation, p38 MAPK activation, and mitochondrial membrane depolarization. []

Relevance: While structurally dissimilar to 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide, Win55 shares the property of inducing apoptosis in cancer cells with R(+)-MA. This emphasizes the potential for investigating the target compound's impact on cancer cell viability and its ability to modulate cell death pathways, possibly offering alternative strategies for cancer treatment. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A)

Compound Description: SR141716A is a specific antagonist for CB1 receptors. [] It is often used in pharmacological studies to block the effects of CB1 receptor activation. []

Relevance: Although not structurally similar to 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide, SR141716A highlights the importance of investigating the target compound's potential interactions with cannabinoid receptors. By comparing the target compound's effects in the presence and absence of SR141716A, researchers could determine if any observed biological activities are mediated by CB1 receptor modulation. []

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

Compound Description: SR144528 acts as a specific antagonist for CB2 receptors. [] It is commonly employed in research to investigate the role of CB2 receptors in various biological processes. []

Relevance: Despite its structural difference from 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide, SR144528 provides a valuable tool for examining the target compound's potential involvement with CB2 receptors. Similar to SR141716A, comparing the target compound's effects with and without SR144528 can reveal whether CB2 receptor modulation contributes to any observed biological activity. []

5-((3aR,5S,6S,6aR)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)-2,6-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles (Series 10a-r)

Compound Description: This series of compounds represents a group of hybrid heterocyclics with varying substituents on the pyrazole ring. [] Several compounds within this series (10d, 10j, 10p containing N-benzylpyrazole moiety and 10f, 10i, 10r containing N-methylpyrazole moiety) exhibit potent nematicidal activity against Dietylenchus myceliophagus and Caenorhabditis elegans, comparable to the standard oxamyl. [] Many compounds in this series also demonstrate significant antifungal activity against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. []

Relevance: The presence of a 4-fluorophenyl group in the structure of these compounds directly relates them to 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide. Additionally, the presence of a 1,2,3-triazole group, albeit linked differently, further strengthens the structural connection. The notable nematicidal and antifungal activities of specific compounds in this series suggest the potential for exploring similar biological activities in the target compound. Investigating the impact of structural modifications, particularly those related to the benzotriazole and 1,2,3-triazole moieties, could reveal valuable insights into the target compound's potential as a nematicide or antifungal agent. []

3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide

Compound Description: This compound incorporates a tetrahydrophthalimide moiety linked to a 3-chloro-4-fluorophenyl group through an amide bond. []

Relevance: This compound shares the 3-chloro-4-fluorophenyl structural motif with 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide, highlighting the recurring presence of this specific substituent in various chemical contexts. This shared feature suggests a potential influence of the 3-chloro-4-fluorophenyl group on biological or chemical properties across different compound classes, warranting further investigation into its role in the target compound. []

2-(2H-benzotriazol-2-yl)-p-cresol

Compound Description: This compound is a benzotriazole derivative with a methyl group and a hydroxyl group on the benzene ring. [] It is mentioned as a potential UV absorber in the context of hard coating layer compositions for food packaging bags. []

Relevance: This compound shares the core benzotriazole moiety with 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodobenzamide. This structural similarity highlights the potential for the target compound to exhibit similar UV absorption properties, which could be explored for potential applications in material science or related fields. The variations in substituents and overall structure provide insights into how these modifications might influence the UV absorption characteristics of benzotriazole derivatives. []

Properties

Product Name

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide

Molecular Formula

C19H11ClFIN4O

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C19H11ClFIN4O/c20-16-7-3-12(22)9-15(16)19(27)23-13-4-8-17-18(10-13)25-26(24-17)14-5-1-11(21)2-6-14/h1-10H,(H,23,27)

InChI Key

AGPBBSHSKNXCBE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)I)Cl)F

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)I)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.